2-(4-chlorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group and a methylisoxazole moiety, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide typically involves the reaction of 4-chlorobenzylamine with 5-methylisoxazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and affecting downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-methylphenyl)acetamide
- 2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide
- 2-(4-chlorophenyl)-N-(4-methylphenyl)acetamide
Uniqueness
2-(4-chlorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is unique due to the presence of the 5-methylisoxazole moiety, which imparts distinct chemical and biological properties
Biological Activity
2-(4-chlorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antibacterial and antifungal properties. Its efficacy is often attributed to the presence of the chlorophenyl and oxazole moieties, which enhance its interaction with biological targets.
Antibacterial Activity
Studies have shown that this compound displays significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Bacillus subtilis | 4.69 - 22.9 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
The compound's antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, although specific pathways remain to be fully elucidated .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various strains, including Candida albicans and Fusarium oxysporum. The MIC values for these fungi are as follows:
Fungal Strain | MIC (µM) |
---|---|
Candida albicans | 16.69 - 78.23 |
Fusarium oxysporum | 56.74 - 222.31 |
The antifungal mechanism may involve similar pathways as those observed in bacterial inhibition, potentially affecting cell membrane integrity or ergosterol biosynthesis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the oxazole or chlorophenyl groups can significantly influence the biological activity of the compound. For instance, substituents on the phenyl ring enhance antibacterial potency, while variations in the oxazole ring can affect both antibacterial and antifungal activities .
Case Studies
- Case Study on Staphylococcus aureus : A study highlighted that derivatives of this compound exhibited potent activity against Staphylococcus aureus with inhibition zones reaching up to 24 mm in diameter when tested in agar diffusion assays .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects due to cholinesterase inhibition properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-11(8-16-18-9)7-15-13(17)6-10-2-4-12(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGDWCQJLATOQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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